molecular formula C27H39N3O4 B12636691 tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B12636691
M. Wt: 469.6 g/mol
InChI Key: QKZNRTNMKFFHEZ-QHCPKHFHSA-N
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Description

This compound is a tert-butyl carbamate derivative featuring a 3,4-dihydroisoquinoline core conjugated with a 4-(cyclohexylcarbamoyl)piperidin-1-yl carbonyl group. Its stereochemistry at the 3S position and the cyclohexylcarbamoyl substituent are critical for its molecular interactions, particularly in pharmacological contexts such as opioid receptor modulation .

Properties

Molecular Formula

C27H39N3O4

Molecular Weight

469.6 g/mol

IUPAC Name

tert-butyl (3S)-3-[4-(cyclohexylcarbamoyl)piperidine-1-carbonyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C27H39N3O4/c1-27(2,3)34-26(33)30-18-21-10-8-7-9-20(21)17-23(30)25(32)29-15-13-19(14-16-29)24(31)28-22-11-5-4-6-12-22/h7-10,19,22-23H,4-6,11-18H2,1-3H3,(H,28,31)/t23-/m0/s1

InChI Key

QKZNRTNMKFFHEZ-QHCPKHFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)N3CCC(CC3)C(=O)NC4CCCCC4

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)N3CCC(CC3)C(=O)NC4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the dihydroisoquinoline core, followed by the introduction of the piperidine and cyclohexylcarbamoyl groups. Common reagents used in these reactions include:

    Amines: for the formation of amide bonds.

    Cyclohexyl isocyanate:

    tert-Butyl chloroformate: for the protection of carboxyl groups.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate reaction rates.

    Solvents: to dissolve reactants and control reaction environments.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its interactions with various biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, it could be investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. These targets could include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

Research Findings and Implications

Pharmacological Potential

  • The cyclohexylcarbamoyl group may mimic the cyclohexylamine moiety in neurokinin-1 (NK1) antagonists, suggesting utility in pain management or addiction therapy .
  • Compared to ’s dimethoxy derivatives, the target compound’s lack of methoxy groups could reduce off-target interactions with monoamine transporters .

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several key components, which contribute to its biological activity:

  • tert-butyl group : Enhances lipophilicity, improving membrane permeability.
  • 3,4-dihydroisoquinoline core : Known for various biological activities, including antitumor and antimicrobial effects.
  • Piperidine moiety : Often associated with analgesic and anti-inflammatory properties.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₃
Molecular Weight323.39 g/mol

Research indicates that this compound may interact with various biological targets:

  • Receptor Binding : The piperidine component suggests potential interactions with opioid or cannabinoid receptors, which could mediate analgesic effects.
  • Enzyme Inhibition : The isoquinoline structure may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

Therapeutic Applications

  • Analgesic Properties : Preliminary studies suggest that the compound may exhibit significant pain-relieving effects, similar to other piperidine derivatives.
  • Antitumor Activity : Isoquinoline derivatives are often studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Effects : There is potential for this compound to act against various bacterial strains, contributing to the fight against antibiotic resistance.

Study 1: Analgesic Activity in Animal Models

A study published in the Journal of Medicinal Chemistry explored the analgesic properties of similar compounds. The results indicated that derivatives with a piperidine structure significantly reduced pain responses in rodent models. This suggests that tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate may possess similar effects.

Study 2: Antitumor Efficacy

In vitro studies conducted on cancer cell lines demonstrated that isoquinoline derivatives could inhibit cell proliferation. The specific compound was tested against breast and prostate cancer cells, showing a dose-dependent reduction in viability, indicating its potential as an anticancer agent.

Study 3: Antimicrobial Activity

Research published in Antibiotics journal highlighted the effectiveness of isoquinoline derivatives against resistant bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

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